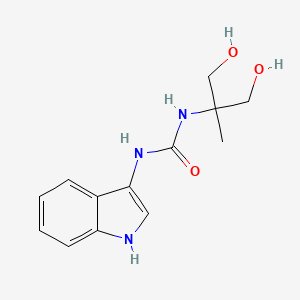
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that features both an indole and a urea functional group. Compounds containing indole structures are often of interest due to their biological activity and presence in natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with an isocyanate or a urea derivative. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Mild to moderate temperatures (e.g., 25-80°C).
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the urea group or the indole ring.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other biologically active compounds.
Biology
Biological Activity:
Medicine
Pharmaceutical Research: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Possible use in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action for compounds like 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea would involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carboxylic acid: Another indole derivative with different functional groups.
1-(1H-Indol-3-yl)ethanone: Similar indole structure but with a ketone group.
Uniqueness
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is unique due to the combination of the indole and urea functional groups, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(7-17,8-18)16-12(19)15-11-6-14-10-5-3-2-4-9(10)11/h2-6,14,17-18H,7-8H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCDIPKSDVAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)
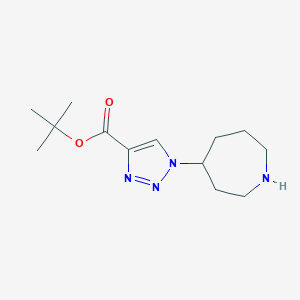
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate](/img/structure/B2553532.png)
![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/new.no-structure.jpg)
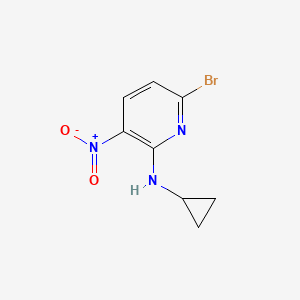

![2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2553540.png)
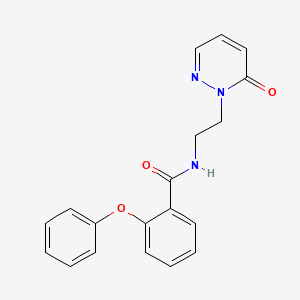
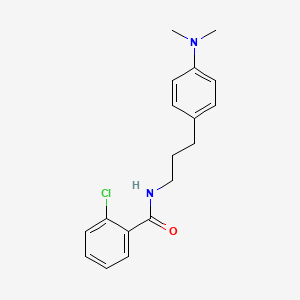
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)
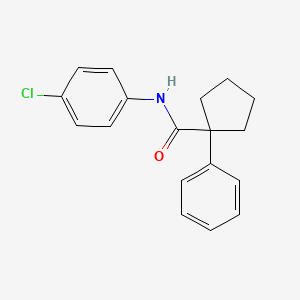
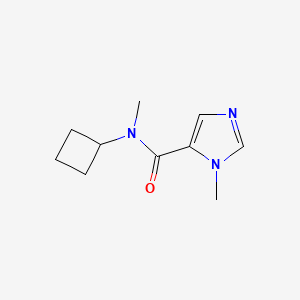
![2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2553549.png)
![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)
